3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Description
3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a fused heterocyclic compound featuring a triazolo-thiadiazole core substituted with a cyclopropyl group at position 3 and an amine at position 4. This scaffold combines two pharmacologically significant heterocycles: the 1,2,4-triazole and 1,3,4-thiadiazole systems. The synthesis of such derivatives typically involves multi-step reactions, including the use of N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides and subsequent dehydrosulfurization with agents like HgO or dicyclohexylcarbodiimide (DCC) .
Properties
IUPAC Name |
3-cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5S/c7-5-10-11-4(3-1-2-3)8-9-6(11)12-5/h3H,1-2H2,(H2,7,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGETWUULPCGQKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . This reaction leads to the formation of the triazole ring fused with the thiadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce reduced derivatives, and substitution reactions can lead to a wide range of substituted products with different functional groups.
Scientific Research Applications
3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of triazolo-thiadiazole derivatives are highly dependent on substituents at positions 3 and 5. Below is a detailed comparison of 3-cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine with structurally analogous compounds:
Pharmacological Activity
Antimicrobial Activity :
- The 3-thien-2-yl derivative (MIC = 12.5–25 µg/mL) outperformed Chloramphenicol against E. coli and S. aureus .
- The 3-ethyl analog exhibited moderate antibacterial activity (MIC = 50 µg/mL) against B. subtilis .
- 3-Cyclopropyl derivative : Preliminary data suggest comparable or superior activity, likely due to the cyclopropyl group’s electronic effects enhancing target binding .
- Anticancer and Anti-inflammatory Activity: 3-(α-Naphthylmethylene)-6-alkyl derivatives showed selective cytotoxicity against HeLa cells (IC50 = 8–12 µM) .
Physicochemical Properties
Biological Activity
3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound combines the structural features of triazole and thiadiazole rings, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a CAS number of 893643-16-8. The structure features a cyclopropyl group attached to a triazolo-thiadiazole framework. The unique cyclopropyl substitution is believed to influence its chemical reactivity and biological activity significantly.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an enzyme inhibitor or modulate receptor activity in various biological systems. For instance, it has been shown to inhibit carbonic anhydrase and cholinesterase enzymes, which are crucial in several physiological processes .
Biological Activities
The compound exhibits a broad spectrum of biological activities:
- Antimicrobial Activity : Studies have indicated that derivatives of thiadiazole and triazole possess significant antibacterial and antifungal properties. The presence of the thiadiazole moiety enhances these effects .
- Anticancer Properties : Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells. For example, derivatives have shown cytotoxic effects against various cancer cell lines .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties in animal models. It appears to reduce inflammatory markers and improve outcomes in conditions like arthritis .
Case Studies
Several studies highlight the compound's efficacy:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results showed a dose-dependent decrease in cell viability, indicating potent cytotoxic activity .
- Enzyme Inhibition : In vitro studies demonstrated that this compound effectively inhibits key enzymes involved in metabolic pathways. For instance, it showed significant inhibition of carbonic anhydrase at low micromolar concentrations .
- Animal Models : In vivo studies assessed the anti-inflammatory effects using rodent models of inflammation. The treated groups exhibited reduced swelling and pain compared to controls .
Comparative Analysis
To better understand the biological activity of this compound compared to similar compounds, a summary table is provided below:
Q & A
Q. What are the established synthetic routes for 3-Cyclopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine?
The compound is synthesized via cyclocondensation and dehydrosulfurization. Key steps include:
- Formation of N-amidoalkylated thioureas from 4-amino-4H-1,2,4-triazole-3-thiol and cyclopropyl-containing isothiocyanates.
- Dehydrosulfurization using HgO in anhydrous 1,4-dioxane, yielding the target product (65–75% yield). Alternative agents like dicyclohexylcarbodiimide are less effective due to byproduct formation .
- Final purification via column chromatography or recrystallization .
Table 1: Synthetic Methods Comparison
| Method | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| HgO-mediated | HgO, 1,4-dioxane, reflux | 65–75 | HgS byproduct removal |
| Cyclocondensation | Triazole-thiol, isothiocyanates | 50–60 | Intermediate stability |
Q. What spectroscopic techniques confirm the compound’s structure and purity?
- 1H NMR : Identifies proton environments (e.g., cyclopropyl CH2 at δ 1.2–1.5 ppm, NH2 at δ 5.8 ppm) .
- IR : Confirms thiadiazole ring vibrations (C–N stretch at 1350–1450 cm⁻¹) and NH2 bending (1650 cm⁻¹) .
- Elemental Analysis : Validates C, H, N, S composition (±0.3% error margin) .
- HPLC : Purity >95% (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can reaction mechanisms resolve challenges in dehydrosulfurization?
Mechanistic studies reveal:
- HgO facilitates sulfur abstraction via HgS precipitation, minimizing side reactions.
- Dicyclohexylcarbodiimide forms stable thiourea byproducts, complicating purification.
- Optimization: Use 2.5 equivalents of HgO in anhydrous 1,4-dioxane under nitrogen to suppress oxidation .
Q. What computational strategies predict the bioactivity of derivatives?
- Molecular Docking : Targets fungal 14-α-demethylase (PDB: 3LD6). High Glide scores (−9.2 kcal/mol) indicate strong binding via hydrogen bonds (His310) and hydrophobic interactions with the heme group .
- MD Simulations : 100-ns trajectories assess stability; RMSD <2.0 Å confirms stable binding .
- QSAR Models : LogP values <3.0 optimize membrane permeability while retaining solubility .
Q. How do structural modifications influence antibacterial activity?
Structure-Activity Relationship (SAR) Insights :
- 3-Cyclopropyl Group : Enhances lipophilicity (logP = 2.8), improving Gram-positive activity (MIC: 8 µg/mL vs. S. aureus) .
- 6-Amino Substitution : Hydrogen bonding with bacterial DNA gyrase increases potency (IC50: 0.8 µM) .
- Pyrazole Hybrids : Broader-spectrum activity (MIC: 16 µg/mL vs. E. coli) via dual-target inhibition .
Table 2: Bioactivity of Key Derivatives
| Substituent | Target Organism/Enzyme | Activity (MIC/IC50) | Mechanism |
|---|---|---|---|
| 3-Cyclopropyl | S. aureus | 8 µg/mL | Membrane disruption |
| 6-Trichloromethyl | 14-α-demethylase | 1.2 µM | Heme binding inhibition |
| Pyrazole-3-yl | C. albicans | 32 µg/mL | Ergosterol synthesis |
Q. How to address contradictions in biological data across studies?
- Methodological Variability : Differences in assay conditions (e.g., broth microdilution vs. agar dilution) impact MIC values. Standardize protocols using CLSI guidelines .
- Resistance Mechanisms : Efflux pump overexpression in clinical isolates reduces efficacy. Combine with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) .
- Synergistic Effects : Pair with β-lactams to enhance activity against methicillin-resistant strains (FIC index: 0.5) .
Methodological Recommendations
- Synthetic Optimization : Prioritize HgO over carbodiimides for dehydrosulfurization .
- Analytical Workflow : Combine NMR, IR, and HPLC for robust structural validation .
- Computational Screening : Use docking (Glide) and MD simulations (AMBER) to prioritize derivatives .
- Biological Assays : Validate in vitro findings with in vivo models (e.g., murine infection) for translational relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
